molecular formula C12H16N6O2 B2470559 1-(2-methoxyethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea CAS No. 2034304-12-4

1-(2-methoxyethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

Cat. No.: B2470559
CAS No.: 2034304-12-4
M. Wt: 276.3
InChI Key: JWJNSGZQJOFZEL-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as the “click” reaction. This involves reacting an alkyne with an azide in the presence of a copper catalyst.

    Attachment of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.

    Incorporation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the desired urea compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.

    Reduction: The compound can be reduced to modify the triazole or pyridinyl groups, potentially altering its reactivity and applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products: The major products formed depend on the specific reactions and conditions used. For example, oxidation of the methoxyethyl group can yield methoxyacetic acid, while reduction of the triazole ring can lead to a dihydrotriazole derivative.

Scientific Research Applications

1-(2-Methoxyethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(2-methoxyethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea exerts its effects depends on its interaction with molecular targets. The triazole and pyridinyl groups can bind to active sites of enzymes or receptors, modulating their activity. The urea moiety can form hydrogen bonds with biological molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    1-(2-Methoxyethyl)-3-(1H-1,2,3-triazol-4-yl)methylurea: Lacks the pyridinyl group, which may reduce its binding affinity in biological systems.

    1-(2-Methoxyethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)thiourea: Contains a thiourea moiety instead of urea, potentially altering its reactivity and biological activity.

Uniqueness: The presence of both the pyridinyl and triazole groups in 1-(2-methoxyethyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea provides a unique combination of chemical properties, enhancing its versatility in various applications compared to similar compounds.

This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple fields

Properties

IUPAC Name

1-(2-methoxyethyl)-3-[(1-pyridin-4-yltriazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O2/c1-20-7-6-14-12(19)15-8-10-9-18(17-16-10)11-2-4-13-5-3-11/h2-5,9H,6-8H2,1H3,(H2,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJNSGZQJOFZEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NCC1=CN(N=N1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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